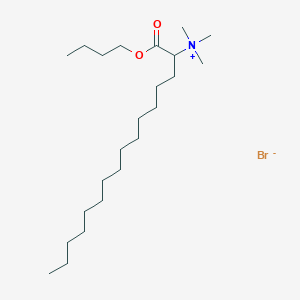
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid is an organic compound with the molecular formula C24H41NO6S It is a derivative of benzene sulfonic acid, featuring a nitro group at the 3-position and an octadecyloxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid typically involves the nitration of 4-(octadecyloxy)benzene-1-sulfonic acid. The process begins with the sulfonation of 4-(octadecyloxy)benzene, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include amino derivatives, sulfonate esters, and various substituted benzene derivatives.
Applications De Recherche Scientifique
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzenesulfonic acid: Similar in structure but lacks the octadecyloxy group.
4-(Octadecyloxy)benzenesulfonic acid: Similar but lacks the nitro group.
3-Nitro-4-(hexadecyloxy)benzene-1-sulfonic acid: Similar but with a shorter alkyl chain.
Uniqueness
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid is unique due to the presence of both the nitro and octadecyloxy groups, which confer distinct chemical and physical properties. The long alkyl chain enhances its hydrophobicity, while the nitro group provides sites for further chemical modifications.
This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
6665-45-8 |
|---|---|
Formule moléculaire |
C24H41NO6S |
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
3-nitro-4-octadecoxybenzenesulfonic acid |
InChI |
InChI=1S/C24H41NO6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(32(28,29)30)21-23(24)25(26)27/h18-19,21H,2-17,20H2,1H3,(H,28,29,30) |
Clé InChI |
MFQOSDJNRAXXHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


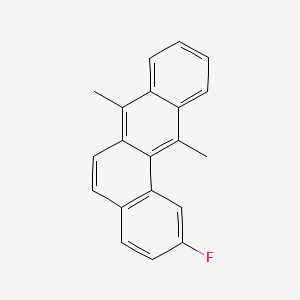



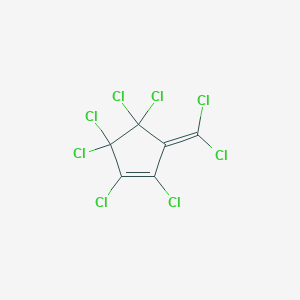
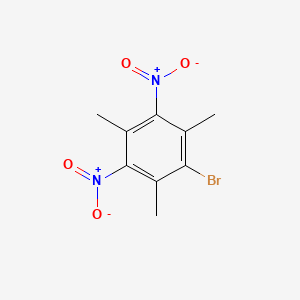
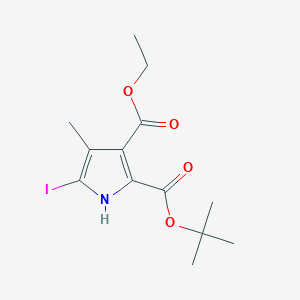


![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
